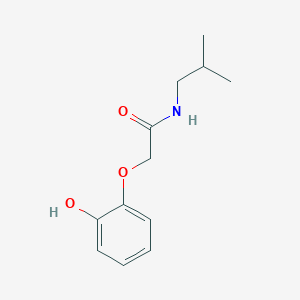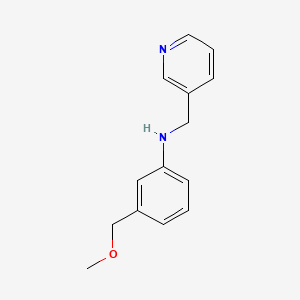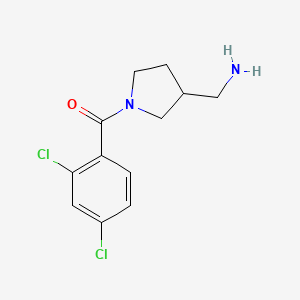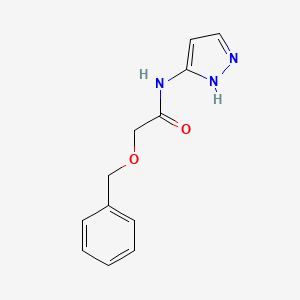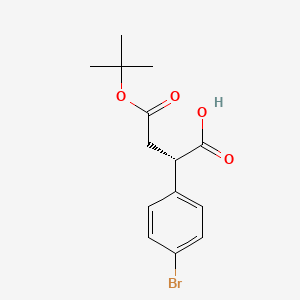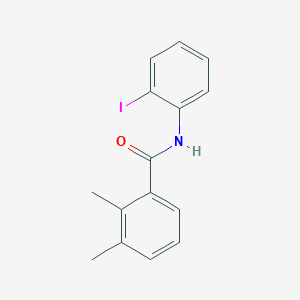
N-(2-iodophenyl)-2,3-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)-2,3-dimethylbenzamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2,3-dimethylbenzamide typically involves the iodination of a suitable precursor followed by amide formation. One common method involves the reaction of 2-iodoaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine-containing by-products to meet industrial safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-iodophenyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and phosphines, often in the presence of palladium or copper catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products may include oxidized derivatives of the benzamide.
Reduction Reactions: Reduced forms of the benzamide, such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-iodophenyl)-2,3-dimethylbenzamide is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It serves as a precursor for various functionalized molecules through substitution and cyclization reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique structural properties .
Wirkmechanismus
The mechanism of action of N-(2-iodophenyl)-2,3-dimethylbenzamide largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
N-(2-iodophenyl)-N-alkylcinnamides: These compounds share the iodophenyl group but differ in the amide structure.
2-Iodo-N-phenylbenzamides: Similar structure but without the dimethyl substitution on the benzamide ring.
Uniqueness: N-(2-iodophenyl)-2,3-dimethylbenzamide is unique due to the presence of both iodine and dimethyl groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C15H14INO |
|---|---|
Molekulargewicht |
351.18 g/mol |
IUPAC-Name |
N-(2-iodophenyl)-2,3-dimethylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-6-5-7-12(11(10)2)15(18)17-14-9-4-3-8-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
MLCPXOUOHOJDAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)



